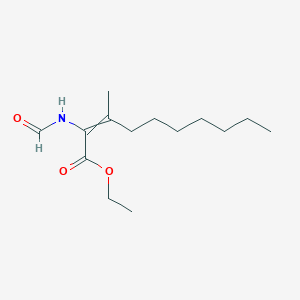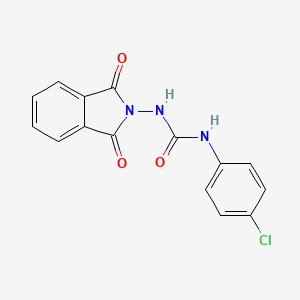
Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of 4-chloroaniline with phthalic anhydride to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
- Urea, N-(4-bromophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Urea, N-(4-fluorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Urea, N-(4-methylphenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Comparison: Compared to its analogs, Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can affect the compound’s stability and reactivity in chemical reactions.
属性
CAS 编号 |
314282-68-3 |
|---|---|
分子式 |
C15H10ClN3O3 |
分子量 |
315.71 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-5-7-10(8-6-9)17-15(22)18-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H,(H2,17,18,22) |
InChI 键 |
ZROYLJXVRSXWOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


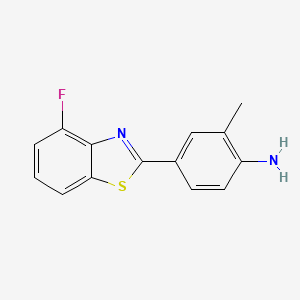
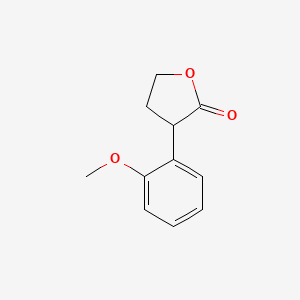
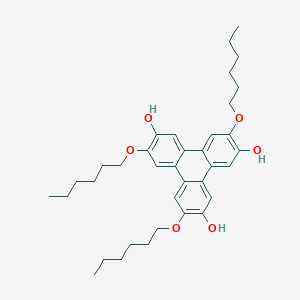

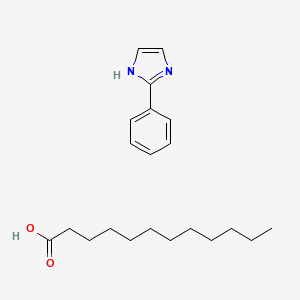
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
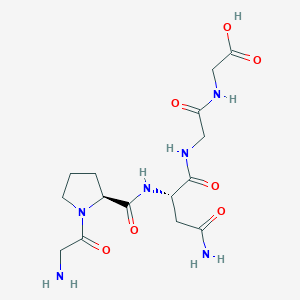
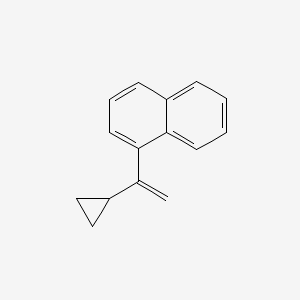
![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
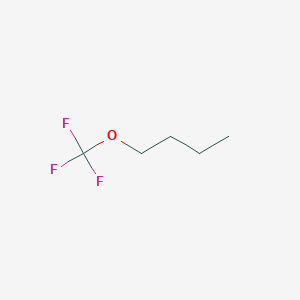
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)

